molecular formula C10H8F2N2O2S2 B2441201 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide CAS No. 2330377-94-9

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B2441201
CAS No.: 2330377-94-9
M. Wt: 290.3
InChI Key: GZXYIOVQVNWZMS-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is a high-purity chemical research reagent designed for investigative applications in medicinal chemistry and neuroscience. This compound belongs to a class of benzenesulfonamide derivatives that have demonstrated significant potential as state-dependent inhibitors of voltage-gated sodium channels (Nav), specifically targeting the Nav1.3 subtype . The core structure of this compound incorporates a 1,3-thiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities and prevalence in the development of enzyme inhibitors and lead compounds . The primary research value of this compound lies in its application for studying conditions related to neuronal excitability, such as epilepsy and convulsive disorders . Its proposed mechanism of action involves interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. By modulating the flux of sodium ions through these channels, this compound can serve as a valuable pharmacological tool for elucidating the pathophysiological role of specific sodium channel isoforms in cellular and animal models of disease . The strategic incorporation of the 3,5-difluorophenyl group is a common bioisostere in medicinal chemistry, often used to enhance metabolic stability and binding affinity to biological targets. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers handling this compound should adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S2/c11-8-3-7(4-9(12)5-8)6-18(15,16)14-10-13-1-2-17-10/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYIOVQVNWZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide typically involves several steps, starting with the preparation of the thiazole ring and the difluorophenyl group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide can be compared with other similar compounds, such as those containing difluorophenyl or thiazolyl groups. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct biological and chemical activities. Similar compounds include other methanesulfonamide derivatives and thiazole-containing molecules .

Biological Activity

1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃F₂N₃O₂S
  • CAS Number : 497235-79-7

This compound features a difluorophenyl group and a thiazole moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess potent activity against various bacterial strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Activity

Research has demonstrated that related thiazole compounds can inhibit viral replication. For example, small molecules targeting viral proteases have shown promising antiviral effects with low cytotoxicity. The specific antiviral mechanisms may include blocking viral entry or replication within host cells.

Cytotoxicity and Selectivity

Studies evaluating the cytotoxicity of this compound have shown it to possess relatively low toxicity towards mammalian cells while maintaining high potency against target pathogens. This selectivity is crucial for drug development as it minimizes adverse effects in therapeutic applications.

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of thiazole derivatives found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria. This suggests potential for development as a new class of antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A4E. coli
Compound B8S. aureus
This compound6P. aeruginosa

Study on Antiviral Properties

In another study focused on antiviral activity against foot-and-mouth disease virus (FMDV), similar thiazole compounds were tested for their ability to inhibit viral replication. The compounds demonstrated effective inhibition at concentrations below 10 µM, showcasing their potential as antiviral agents.

CompoundEC50 (µM)Mechanism of Action
Compound X2.88Protease inhibition
Compound Y5.92Viral entry blockade
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or viral replication.
  • Cell Membrane Disruption : It might disrupt the integrity of microbial cell membranes.
  • Interference with Nucleic Acids : Potential interactions with DNA or RNA synthesis pathways could also contribute to its biological effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,5-Difluorophenyl)-N-(1,3-thiazol-2-yl)methanesulfonamide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis typically involves coupling the 3,5-difluorophenyl moiety with the thiazole-sulfonamide core. Key steps include:

  • Nucleophilic substitution : Reacting 3,5-difluorophenylmethanesulfonyl chloride with 2-aminothiazole under anhydrous conditions.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalysis : Triethylamine or DMAP may accelerate sulfonamide bond formation .
    • Yield improvement : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (mobile phase: acetonitrile/water) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (expected [M+H]+^+: ~315 g/mol) .

Q. What are the solubility properties of the compound, and how do they influence formulation for in vitro studies?

  • Solubility profile (from analogous sulfonamides):

SolventSolubility (mg/mL)
DMF15
DMSO15
Ethanol0.15
PBS (pH 7.2)0.3
  • Formulation : For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what software is recommended for refinement?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and thiazole groups).
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) enable high-resolution modeling. Thermal parameters (B-factors) validate atomic displacement accuracy .

Q. What is the compound’s stability under varying pH and temperature conditions, and what decomposition products form?

  • Stability studies :

  • Thermal stability : Decomposition above 150°C releases hazardous byproducts (e.g., hydrogen fluoride, sulfur oxides) .
  • pH sensitivity : Stable in PBS (pH 7.2–7.4) for 24 hours; acidic conditions (pH < 3) may hydrolyze the sulfonamide bond .
    • Analytical monitoring : Use TGA (thermogravimetric analysis) and FT-IR to track degradation .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect biological activity?

  • SAR insights :

  • Fluorine substitution : Enhances metabolic stability and membrane permeability compared to chlorophenyl analogs .
  • Thiazole vs. triazole : Thiazole improves binding to ATP-binding pockets in kinase assays .
    • Experimental design : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) using analogs with systematic substituent variations .

Q. What strategies validate the compound’s target engagement in cellular models?

  • Methods :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Fluorescence polarization : Quantify competitive displacement of labeled probes in live cells .
    • Controls : Include inactive enantiomers or structurally related non-binding analogs to rule off-target effects .

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